molecular formula C15H10N2O B11873268 Isoindolo[2,1-a]quinazolin-11(5H)-one CAS No. 124016-50-8

Isoindolo[2,1-a]quinazolin-11(5H)-one

Cat. No.: B11873268
CAS No.: 124016-50-8
M. Wt: 234.25 g/mol
InChI Key: DOTMQNIYVDLRNY-UHFFFAOYSA-N
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Description

Isoindolo[2,1-a]quinazolin-11(5H)-one is a fused heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a bicyclic structure that combines an isoindole and a quinazoline moiety, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindolo[2,1-a]quinazolin-11(5H)-one typically involves multi-step procedures that include cyclization reactions. One common method involves the reaction of 2-bromoanilines with 2-bromobenzyl amines in the presence of a palladium catalyst. This palladium-catalyzed dicarbonylative synthesis proceeds with high selectivity, incorporating two molecules of carbon monoxide into the substrates .

Another approach involves the Lewis-acid mediated reaction of enamides with N-aryl compounds. This method yields the desired fused heterocyclic isoindolinones with high diastereoselectivity and efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the aforementioned synthetic routes suggests their potential adaptation for large-scale production. The use of palladium catalysts and Lewis acids in these reactions indicates the feasibility of industrial synthesis under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Isoindolo[2,1-a]quinazolin-11(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindoloquinazoline scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoindoloquinazoline derivatives, which can exhibit diverse biological and chemical properties.

Scientific Research Applications

Isoindolo[2,1-a]quinazolin-11(5H)-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of isoindolo[2,1-a]quinazolin-11(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Isoindolo[2,1-a]quinazolin-11(5H)-one can be compared with other similar compounds, such as:

Properties

CAS No.

124016-50-8

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

5H-isoindolo[2,3-a]quinazolin-11-one

InChI

InChI=1S/C15H10N2O/c18-15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17(14)15/h1-8H,9H2

InChI Key

DOTMQNIYVDLRNY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N3C(=N1)C4=CC=CC=C4C3=O

Origin of Product

United States

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